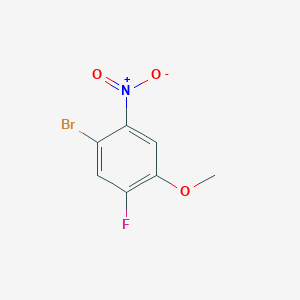

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-fluoro-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSKDKZDQARXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591857 | |

| Record name | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661463-13-4 | |

| Record name | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661463-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is a substituted aromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of four different functional groups on the benzene ring—bromo, fluoro, methoxy, and nitro moieties—offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group, combined with the halogen substituents, activates the aromatic ring for nucleophilic aromatic substitution, while the bromo group also allows for participation in cross-coupling reactions. This guide provides a comprehensive overview of the known chemical properties and synthetic methodologies related to this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, other properties are based on computational models and data for structurally related compounds.

| Property | Value | Source |

| CAS Number | 661463-13-4 | [1][2] |

| Molecular Formula | C₇H₅BrFNO₃ | [2] |

| Molecular Weight | 250.02 g/mol | [2] |

| Melting Point | 152°C - 156°C | [3] |

| Boiling Point | No experimental data available | |

| Density | No experimental data available | |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |

| XLogP3 | 2.5 | [2] |

Spectroscopic Data

-

¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.58 (d, J=8.1 Hz, 1H), 7.40 (d, J=9.9 Hz, 1H), 3.96 (s, 3H).[1]

Synthesis

A documented experimental protocol for the synthesis of this compound is outlined below.

Synthesis from 5-fluoro-4-methoxy-2-nitroaniline[1]

This procedure involves a Sandmeyer-type reaction, starting from the corresponding aniline derivative.

Experimental Protocol:

-

Diazotization:

-

Dissolve 5-fluoro-4-methoxy-2-nitroaniline (4.1 g) in a mixture of water (20 ml) and 1,4-dioxane (10 ml).

-

Add 48% hydrobromic acid (12 ml) to the solution.

-

Heat the mixture to reflux for 15 minutes.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0°C and stir for 15 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (3.6 g) in water (20 ml) and 48% hydrobromic acid (12 ml).

-

Cool this solution to 0°C.

-

Add the previously prepared diazonium salt solution dropwise to the copper(I) bromide solution, ensuring the temperature remains at 0°C.

-

Warm the reaction mixture to 60°C and stir for 15 minutes.

-

Cool the mixture to room temperature and continue stirring for 1 hour.

-

-

Work-up and Purification:

-

Extract the reaction mixture with ethyl acetate.

-

Wash the organic phase sequentially with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography using a mixture of ethyl acetate and hexane (1:8) as the eluent.

-

This process yields this compound as crystals (5 g, 91% yield).[1]

-

Caption: Synthetic workflow for this compound.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups. The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution (SₙAr) , where a nucleophile can displace either the bromo or the fluoro substituent. The nitro group strongly activates the positions ortho and para to it, making the fluorine atom particularly prone to substitution.

The bromo substituent also opens the door to various palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the construction of more complex molecular architectures.

Given its structure, this compound is a promising building block in medicinal chemistry and drug discovery. The substituted nitrobenzene core is a common feature in many biologically active molecules. This intermediate can be used to synthesize a variety of derivatives for screening in different therapeutic areas. However, at present, there is no publicly available information on the specific biological activities of this compound or its direct involvement in any signaling pathways.

Caption: Potential reaction pathways for this compound.

Safety Information

No specific safety data sheet (SDS) for this compound (CAS 661463-13-4) is readily available. However, based on the safety information for the closely related isomer, 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS 935288-20-3), and general knowledge of similar aromatic nitro compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area. Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water.

-

It is imperative to consult a comprehensive and specific Safety Data Sheet for the compound before handling.

Conclusion

This compound is a chemical intermediate with significant potential for synthetic applications, particularly in the fields of pharmaceutical and materials science. Its rich functionality allows for a diverse range of chemical transformations. While some fundamental chemical and synthetic data are available, a more thorough characterization, including comprehensive spectroscopic analysis and an exploration of its biological activities, is required to fully unlock its potential for drug development and other advanced applications. Researchers working with this compound are encouraged to perform detailed analytical and safety assessments.

References

Technical Guide: 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

CAS Number: 661463-13-4

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene, a key building block in synthetic organic chemistry, particularly relevant to the fields of pharmaceutical research and drug development.

Chemical Properties and Data

This compound is a polysubstituted aromatic compound. Its structure, featuring nitro, bromo, fluoro, and methoxy groups, offers multiple reactive sites, making it a versatile intermediate for the synthesis of complex molecular architectures.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 661463-13-4 | [1][2] |

| Molecular Formula | C₇H₅BrFNO₃ | [1][2] |

| Molecular Weight | 250.02 g/mol | [1][2] |

| Appearance | Crystalline solid | [3] |

| Density (Predicted) | 1.716 ± 0.06 g/cm³ | |

| Boiling Point (Predicted) | 288.0 ± 35.0 °C at 760 mmHg | |

| ¹H-NMR (300 MHz, CDCl₃) | δ (ppm): 3.96 (s, 3H), 7.40 (d, J=9.9 Hz, 1H), 7.58 (d, J=8.1 Hz, 1H) | [3] |

Experimental Protocols

The following sections detail established experimental procedures for the synthesis of this compound and its subsequent application in a key cross-coupling reaction.

Synthesis of this compound

This protocol describes a Sandmeyer-type reaction starting from 5-fluoro-4-methoxy-2-nitroaniline.[3]

Materials:

-

5-fluoro-4-methoxy-2-nitroaniline (4.1 g)

-

Water (40 ml total)

-

1,4-Dioxane (10 ml)

-

48% Hydrobromic acid (24 ml total)

-

Sodium nitrite

-

Copper(I) bromide (3.6 g)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

In a suitable reaction vessel, dissolve 5-fluoro-4-methoxy-2-nitroaniline (4.1 g) in a mixture of water (20 ml) and 1,4-dioxane (10 ml).

-

Add 48% hydrobromic acid (12 ml) to the solution. Heat the mixture to reflux and maintain for 15 minutes.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0°C. Stir the mixture for 15 minutes to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (3.6 g) in water (20 ml) and 48% hydrobromic acid (12 ml). Cool this solution to 0°C.

-

Add the previously prepared diazonium salt solution dropwise to the copper(I) bromide solution, ensuring the temperature remains at 0°C.

-

After the addition is complete, warm the reaction mixture to 60°C and stir for 15 minutes.

-

Cool the mixture to room temperature and continue stirring for 1 hour.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic phase sequentially with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography using an eluent of ethyl acetate/hexane (1:8) to yield this compound as crystalline solid (5 g, 91% yield).[3]

Buchwald-Hartwig Amination (Representative Protocol)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This reaction is fundamental in drug discovery for the formation of C-N bonds. The following is a general, yet detailed, protocol applicable to substrates of this type.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (e.g., aniline, morpholine) (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (5 ml)

-

Ethyl acetate

-

Celite®

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add the desired amine (1.2 mmol) followed by anhydrous toluene (5 ml) via syringe.

-

Heat the reaction mixture to 100°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Visualized Workflows

The following diagrams illustrate the synthetic pathway to this compound and its subsequent use as a scaffold in a typical drug discovery workflow.

References

Elucidation of the Molecular Architecture: A Technical Guide to 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, a substituted aromatic compound with potential applications in synthetic chemistry and drug discovery. This document details the key identifiers, synthesis, and spectroscopic properties of the molecule, offering a foundational resource for researchers working with this and structurally related compounds.

Chemical Identity and Properties

This compound is a poly-substituted benzene derivative. Its chemical structure incorporates a bromine atom, a fluorine atom, a methoxy group, and a nitro group, leading to a unique combination of electronic and steric properties that make it a valuable synthetic intermediate.

A notable ambiguity exists regarding its primary identifier, with two CAS numbers frequently associated with this compound: 661463-13-4 and 935288-20-3 . While both are referenced in commercial and database sources, 661463-13-4 is the primary CAS number listed in major chemical databases such as PubChem.[1] Researchers are advised to consider both identifiers when conducting literature and database searches.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFNO₃ | [2] |

| Molecular Weight | 250.02 g/mol | [2][3] |

| IUPAC Name | This compound | |

| Synonyms | 4-Bromo-2-fluoro-5-nitroanisole, 2-bromo-4-fluoro-5-methoxy-nitrobenzene | [1] |

| Physical State | Solid | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, commencing from commercially available precursors. A key intermediate in this pathway is 5-fluoro-4-methoxy-2-nitroaniline.

Synthesis of this compound from 5-fluoro-4-methoxy-2-nitroaniline

This procedure involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities via a diazonium salt intermediate.

Experimental Protocol:

-

Diazotization: 5-fluoro-4-methoxy-2-nitroaniline (4.1 g) is dissolved in a mixture of water (20 ml) and 1,4-dioxane (10 ml). To this solution, 48% hydrobromic acid (12 ml) is added. The mixture is heated to reflux for 15 minutes. Subsequently, the reaction is cooled to 0°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature at 0°C, and the mixture is stirred for an additional 15 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate vessel, copper(I) bromide (3.6 g) is dissolved in a solution of 48% hydrobromic acid (12 ml) and water (20 ml), and this solution is also cooled to 0°C. The previously prepared diazonium salt solution is then added dropwise to the copper(I) bromide solution, maintaining the temperature at 0°C.

-

Work-up and Purification: The reaction mixture is warmed to 60°C and stirred for 15 minutes, then allowed to cool to room temperature and stirred for an additional hour. The product is extracted with ethyl acetate. The organic phase is washed sequentially with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:8) to yield this compound as a crystalline solid.

Caption: Synthetic pathway for this compound.

Spectroscopic Data and Structural Confirmation

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constant (J) | Assignment |

| 3.96 ppm | singlet | 3H | - | -OCH₃ |

| 7.40 ppm | doublet | 1H | 9.9 Hz | Aromatic H |

| 7.58 ppm | doublet | 1H | 8.1 Hz | Aromatic H |

Experimental Protocol: The ¹H NMR spectrum was acquired on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

¹³C NMR Spectroscopy (Predicted)

Due to the absence of readily available experimental data, a predicted ¹³C NMR spectrum is presented. The presence of the fluorine atom is expected to introduce C-F coupling, complicating the spectrum.

| Predicted Chemical Shift (δ) | Assignment |

| ~57 ppm | -OCH₃ |

| ~105-160 ppm (multiple signals) | Aromatic Carbons |

Note: The chemical shifts of the aromatic carbons are influenced by the complex interplay of the electronic effects of the four different substituents and will exhibit splitting due to C-F coupling.

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would be expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1520-1560 and ~1340-1380 | N-O stretching (nitro group) |

| ~1250 | C-O stretching (aryl ether) |

| ~1000-1100 | C-F stretching |

| ~3000-3100 | C-H stretching (aromatic) |

| ~2850-2960 | C-H stretching (methyl) |

Mass Spectrometry (Expected Fragmentation)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak would be expected at m/z ≈ 250 and 252, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

Expected Fragmentation Pattern:

-

Loss of NO₂: A significant fragment would likely be observed corresponding to the loss of the nitro group (M - 46).

-

Loss of CH₃: A fragment corresponding to the loss of the methyl group from the methoxy moiety (M - 15) is also probable.

-

Loss of CO: Subsequent fragmentation of the ether could lead to the loss of a carbonyl group (M - 28).

Structural Elucidation Workflow and Biological Context

The definitive determination of a novel chemical structure follows a logical workflow. While no specific biological activity has been reported for this compound, nitroaromatic compounds are known to participate in various biological processes, often through redox cycling and the generation of reactive oxygen species.

Caption: General workflow for the structural elucidation of a novel compound.

Many nitroaromatic compounds can undergo enzymatic reduction to form nitro radical anions, which can then react with molecular oxygen to produce superoxide radicals. This redox cycling can lead to oxidative stress, a condition implicated in various pathological states.

Caption: Potential pathway of nitroaromatic-induced oxidative stress.

This guide serves as a comprehensive starting point for researchers interested in this compound. The provided data and protocols are intended to facilitate its synthesis, characterization, and further investigation in various fields of chemical and biomedical research.

References

Spectroscopic and Synthetic Profile of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene (CAS No: 661463-13-4), a key intermediate in medicinal chemistry and materials science. This document details available spectroscopic data (¹H NMR), and provides predicted data for ¹³C NMR, IR, and MS, alongside detailed experimental protocols. A complete synthesis workflow is also presented.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Bromo-2-fluoro-5-nitroanisole |

| CAS Number | 661463-13-4[1] |

| Molecular Formula | C₇H₅BrFNO₃[1] |

| Molecular Weight | 250.02 g/mol [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Experimental)

The experimental ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |

| 7.58 | Doublet (d) | 1H | 8.1 | Aromatic Proton |

| 7.40 | Doublet (d) | 1H | 9.9 | Aromatic Proton |

| 3.96 | Singlet (s) | 3H | - | Methoxy Protons (-OCH₃) |

Note: The assignments are based on typical chemical shifts for protons in similar chemical environments.

¹³C NMR Data (Predicted)

No experimental ¹³C NMR data for this compound has been found in the public domain. The following data is predicted based on computational models and analysis of structurally similar compounds.

| Predicted Chemical Shift (ppm) | Assignment |

| ~155-160 (d, J≈250 Hz) | C-F |

| ~145-150 | C-NO₂ |

| ~140-145 | C-OCH₃ |

| ~120-125 | C-H |

| ~115-120 (d, J≈25 Hz) | C-H |

| ~110-115 (d, J≈5 Hz) | C-Br |

| ~55-60 | -OCH₃ |

Disclaimer: This is predicted data and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy (Predicted)

No experimental IR spectrum for this compound has been found in the public domain. The following are predicted characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak-Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1600-1585 | Medium-Strong | Aromatic C=C Stretch |

| ~1550-1500 | Strong | Asymmetric NO₂ Stretch |

| ~1475-1450 | Medium | Aromatic C=C Stretch |

| ~1350-1300 | Strong | Symmetric NO₂ Stretch |

| ~1275-1200 | Strong | Aryl-O Stretch (asymmetric) |

| ~1050-1000 | Medium | Aryl-O Stretch (symmetric) |

| ~1200-1100 | Strong | C-F Stretch |

| ~700-500 | Medium-Strong | C-Br Stretch |

Disclaimer: This is predicted data and should be confirmed by experimental analysis.

Mass Spectrometry (MS) (Predicted)

No experimental mass spectrum for this compound has been found in the public domain. The following are predicted major fragments and their mass-to-charge ratios (m/z) under electron ionization (EI).

The molecular ion peak [M]⁺ should be observed at m/z 249 and 251 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

| Predicted m/z | Fragment |

| 249/251 | [C₇H₅BrFNO₃]⁺ (Molecular Ion) |

| 234/236 | [M - CH₃]⁺ |

| 204/206 | [M - NO₂]⁺ |

| 125 | [M - Br - NO₂]⁺ |

| 76 | [C₆H₄]⁺ |

Disclaimer: This is predicted data and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from 5-fluoro-4-methoxy-2-nitroaniline via a Sandmeyer-type reaction.

Materials:

-

5-fluoro-4-methoxy-2-nitroaniline

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Water

-

1,4-Dioxane

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 5-fluoro-4-methoxy-2-nitroaniline in a mixture of water and 1,4-dioxane.

-

Add 48% hydrobromic acid to the solution.

-

Heat the mixture to reflux for 15 minutes.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0°C and stir for 15 minutes.

-

Warm the reaction mixture to 60°C and stir for an additional 15 minutes.

-

Cool the mixture to room temperature and continue stirring for 1 hour.

-

Extract the product with ethyl acetate.

-

Wash the organic phase sequentially with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography using an eluent of ethyl acetate/hexane (1:8) to yield this compound as crystals.

Spectroscopic Analysis Protocols

NMR Spectroscopy: A sample of approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for protons.

IR Spectroscopy (Solid State): A small amount of the solid sample is dissolved in a volatile solvent such as dichloromethane. A drop of this solution is placed on a KBr or NaCl plate. The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The IR spectrum is then recorded using an FT-IR spectrometer.

Mass Spectrometry (Electron Ionization): A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV). The resulting ions are separated by a mass analyzer according to their mass-to-charge ratio and detected.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene, a key intermediate in various synthetic applications. The information is presented to support research, development, and drug discovery activities.

Core Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for handling, reaction setup, and characterization of the compound.

| Property | Value | Source |

| CAS Number | 661463-13-4 | [1][2] |

| Molecular Formula | C₇H₅BrFNO₃ | [1][3] |

| Molecular Weight | 250.02 g/mol | [1] |

| Appearance | Crystals, Solid | [2][3][4] |

| Purity | Typically ≥95% | [3] |

| Storage | Sealed in dry, 2-8°C | [4] |

Note: Specific experimental data for melting point, boiling point, density, and solubility of this compound were not available in the reviewed literature. For a structurally similar isomer, 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene, solubility is reported as very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water[5].

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is crucial for researchers requiring this compound as a starting material or intermediate.

Synthesis of this compound from 5-Fluoro-4-methoxy-2-nitroaniline [2]

Materials:

-

5-fluoro-4-methoxy-2-nitroaniline (4.1 g)

-

Water (40 ml total)

-

1,4-dioxane (10 ml)

-

48% Hydrobromic acid (24 ml total)

-

Sodium nitrite

-

Copper (I) bromide (3.6 g)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

5-fluoro-4-methoxy-2-nitroaniline (4.1 g) is dissolved in a mixture of water (20 ml) and 1,4-dioxane (10 ml).

-

48% hydrobromic acid (12 ml) is added to the solution.

-

The mixture is heated and refluxed for 15 minutes.

-

The reaction mixture is then cooled to 0°C.

-

An aqueous solution of sodium nitrite is slowly added dropwise, and the mixture is stirred at 0°C for 15 minutes to form the diazonium salt.

-

In a separate flask, a solution of copper (I) bromide (3.6 g) dissolved in water (20 ml) and 48% hydrobromic acid (12 ml) is prepared and maintained at 0°C.

-

The previously prepared diazonium salt solution is added dropwise to the copper (I) bromide solution while maintaining the temperature at 0°C.

-

The reaction mixture is warmed to 60°C and stirred for 15 minutes.

-

After warming, the mixture is cooled to room temperature and stirring is continued for 1 hour.

-

The reaction mixture is extracted with ethyl acetate.

-

The organic phase is washed sequentially with water.

-

The organic phase is then dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography using an eluent of ethyl acetate/hexane (1:8) to yield the final product, this compound crystals (5 g, 91% yield).

Product Characterization: The final product can be characterized using ¹H-NMR spectroscopy. The expected signals in CDCl₃ are: δ (ppm): 3.96 (3H, s), 7.40 (1H, d, J=9.9 Hz), 7.58 (1H, d, J=8.1 Hz)[2].

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. This compound | C7H5BrFNO3 | CID 17976310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 661463-13-4 [chemicalbook.com]

- 3. 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene | CymitQuimica [cymitquimica.com]

- 4. 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene | 1352244-77-9 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

Navigating the Chemical Landscape of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene: A Guide to Synonyms, and Isomeric Distinctions

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This technical guide provides a comprehensive overview of the synonyms, alternative names, and key identifiers for 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene. Furthermore, it delineates the distinct nomenclature of its structural isomers to prevent ambiguity in research and chemical sourcing.

Core Compound: this compound

Chemical Structure: The primary compound of interest, this compound, is a substituted benzene ring with a specific arrangement of bromo, fluoro, methoxy, and nitro functional groups.

Identifiers and Synonyms: A variety of synonyms and identifiers are used in literature and commercial listings for this compound. The most critical identifier is the CAS (Chemical Abstracts Service) number, which is unique to this specific chemical structure.

| Identifier Type | Value |

| CAS Number | 661463-13-4 |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Bromo-2-fluoro-5-nitroanisole[1] |

| 4-bromo-2-fluoro-5-nitrophenyl methyl ether[1] | |

| Benzene, 1-bromo-5-fluoro-4-methoxy-2-nitro-[1] | |

| 2-Bromo-4-fluoro-5-methoxy-nitrobenzene[1] | |

| PubChem CID | 17976310[1] |

| Molecular Formula | C7H5BrFNO3[1][2] |

| Molecular Weight | 250.02 g/mol [1][2] |

Distinguishing Isomers

It is crucial to differentiate this compound from its isomers, which have the same molecular formula but different arrangements of substituents on the benzene ring. This distinction is vital for accurate experimental design and interpretation of results.

Isomer 1: 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

This isomer differs in the positions of the fluoro, methoxy, and nitro groups relative to the bromo substituent.

| Identifier Type | Value |

| CAS Number | 935288-20-3[3][4][5] |

| IUPAC Name | 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene |

| Synonyms | 2-bromo-5-fluoro-4-nitroanisole[3][6] |

| 1-bromo-4-fluoro-2-methoxy-5-nitro-benzene[4][6] | |

| Benzene, 1-bromo-4-fluoro-2-methoxy-5-nitro-[5] | |

| Molecular Formula | C7H5BrFNO3[3][4] |

| Molecular Weight | 250.02 g/mol [4] |

Isomer 2: 2-Bromo-4-fluoro-6-nitroanisole

Another key isomer with a distinct substitution pattern.

| Identifier Type | Value |

| CAS Number | 179897-92-8[7] |

| Synonyms | Benzene, 1-bromo-5-fluoro-2-methoxy-3-nitro-[7] |

| Molecular Formula | C7H5BrFNO3[7] |

| Molecular Weight | 250.0219 g/mol [7] |

Isomer 3: 4-bromo-2-fluoro-6-nitroanisole

This isomer presents another unique arrangement of the functional groups.

| Identifier Type | Value |

| CAS Number | 74266-66-3[8] |

| Synonyms | 4-Bromo-2-fluoro-6-nitro-1-methoxybenzene[8] |

| 5-Bromo-1-fluoro-2-methoxy-3-nitrobenzene[8] | |

| 4-bromo-2-fluoro-6-nitrophenyl methyl ether[8] | |

| Molecular Formula | C7H5BrFNO3[8] |

Logical Relationships in Isomer Identification

To aid in the clear identification and differentiation of these isomers, the following logical workflow can be conceptualized.

Caption: Isomer identification workflow.

Note on Experimental Protocols and Signaling Pathways: While this guide provides comprehensive information on the nomenclature of this compound and its isomers, detailed experimental protocols and signaling pathway diagrams are beyond its scope. Researchers should refer to specific peer-reviewed literature for such information.

References

- 1. This compound | C7H5BrFNO3 | CID 17976310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. lookchem.com [lookchem.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 935288-20-3 Name: [xixisys.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide on the Reactivity and Stability of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene (CAS No. 661463-13-4). This polysubstituted aromatic compound is a potentially valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique arrangement of electron-withdrawing and electron-donating groups, along with multiple reactive sites, offers a versatile platform for a variety of chemical transformations. This document outlines the predicted reactivity at each functional group, provides generalized experimental protocols for key reactions, and discusses the expected stability of the molecule.

Chemical and Physical Properties

This compound is a solid at room temperature. The following table summarizes its key chemical and physical properties based on available data.

| Property | Value | Source |

| CAS Number | 661463-13-4 | [1] |

| Molecular Formula | C₇H₅BrFNO₃ | [1] |

| Molecular Weight | 250.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-2-fluoro-5-nitroanisole, Benzene, 1-bromo-5-fluoro-4-methoxy-2-nitro- | [1] |

| Computed XLogP3 | 2.5 | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Practically insoluble in water; Soluble in methanol, N,N-Dimethylformamide; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform.[2] |

Reactivity Analysis

The reactivity of this compound is governed by the interplay of its five substituents on the aromatic ring. The strong electron-withdrawing nitro group significantly influences the molecule's electronic properties, while the bromo, fluoro, and methoxy groups offer specific sites for chemical modification.

Caption: Predicted reactivity pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group ortho and para to the bromo and fluoro substituents, respectively, activates the aromatic ring for nucleophilic aromatic substitution. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in the SNAr mechanism.[3][4]

-

Reactivity at C1 (Bromine): The bromine atom is a good leaving group and is ortho to the nitro group, making this position susceptible to nucleophilic attack.

-

Reactivity at C5 (Fluorine): The fluorine atom is also a good leaving group in SNAr reactions and is para to the nitro group. In many cases, fluoride is a better leaving group than bromide in SNAr.

The methoxy group at C4 is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack. However, the powerful activating effect of the nitro group is expected to dominate.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group under a variety of conditions. This transformation is fundamental in the synthesis of many pharmaceuticals and other fine chemicals. Common methods include:

-

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. Raney Nickel may be preferred to minimize dehalogenation.[5]

-

Metal/Acid Reduction: Classic methods like using iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are effective.

Selective reduction of the nitro group in the presence of halogens is a common challenge, and reaction conditions must be carefully controlled to avoid dehalogenation.

Cross-Coupling Reactions

The carbon-bromine bond at the C1 position is a suitable handle for transition metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can be used to form a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester in the presence of a base.[6][7][8][9] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[10][11][12][13] This is a powerful method for the synthesis of substituted anilines.

Ether Cleavage

The methoxy group can be cleaved to a hydroxyl group under harsh acidic conditions, typically using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃).[14][15][16][17] This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the bromide ion.

Electrophilic Aromatic Substitution (EAS)

The presence of the strongly deactivating nitro group makes electrophilic aromatic substitution on this ring highly unfavorable. Any potential EAS would be directed to the positions meta to the nitro group, but the overall deactivation of the ring makes such reactions impractical under standard conditions.

Stability

-

Thermal Stability: Halogenated aromatic compounds often exhibit good thermal stability. However, nitroaromatic compounds can be energetic and may decompose at elevated temperatures. The decomposition is often initiated by the cleavage of the C-NO₂ bond.

-

Photochemical Stability: Nitrobenzenes are known to be photochemically active. Upon absorption of UV light, they can undergo a variety of reactions, including photoreduction and photosubstitution.[18][19][20][21][22] Therefore, the compound should be protected from light to prevent degradation.

-

Hydrolytic Stability: The compound is expected to be stable to water under neutral conditions. The ether linkage is generally stable to hydrolysis except under strong acidic conditions. The aryl-halogen bonds are also hydrolytically stable under normal conditions.

Experimental Protocols (Generalized)

The following are generalized protocols for key transformations. These should be considered as starting points and will likely require optimization for specific substrates and scales.

References

- 1. This compound | C7H5BrFNO3 | CID 17976310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Comparison of ultrafast intense-field photodynamics in aniline and nitrobenzene: stability under amino and nitro substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. electronicsandbooks.com [electronicsandbooks.com]

- 22. pubs.acs.org [pubs.acs.org]

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene molecular weight

An In-depth Technical Guide to 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of this compound, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Properties

This compound is an aromatic organic compound with the chemical formula C₇H₅BrFNO₃. Its structure consists of a benzene ring substituted with one bromine atom, one fluorine atom, a methoxy group, and a nitro group.

Molecular Weight

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions. It is determined by summing the atomic weights of its constituent atoms.

The molecular formula for this compound is C₇H₅BrFNO₃.

Table 1: Atomic Weights of Constituent Elements

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011[1][2][3][4][5] | 84.077 |

| Hydrogen | H | 5 | 1.008[6][7][8][9][10] | 5.040 |

| Bromine | Br | 1 | 79.904[11][12][13][14] | 79.904 |

| Fluorine | F | 1 | 18.998[15][16][17][18] | 18.998 |

| Nitrogen | N | 1 | 14.007[19][20][21][22] | 14.007 |

| Oxygen | O | 3 | 15.999[23][24][25][26] | 47.997 |

Table 2: Molecular Weight Calculation

| Component | Formula | Calculation | Result ( g/mol ) |

| This compound | C₇H₅BrFNO₃ | Sum of Total Weights | 250.023 |

Synthesis Protocol

A documented method for the synthesis of this compound involves the diazotization of 5-fluoro-4-methoxy-2-nitroaniline followed by a Sandmeyer-type reaction.[27]

Materials and Reagents

-

5-fluoro-4-methoxy-2-nitroaniline

-

Water (H₂O)

-

1,4-Dioxane

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Experimental Procedure

-

Dissolution : Dissolve 5-fluoro-4-methoxy-2-nitroaniline (4.1 g) in a solvent mixture of water (20 ml) and 1,4-dioxane (10 ml).[27]

-

Acidification : Add 48% hydrobromic acid (12 ml) to the solution.[27]

-

Reflux : Heat the mixture to reflux and maintain for 15 minutes.[27]

-

Cooling : Cool the reaction mixture to 0°C in an ice bath.[27]

-

Diazotization : Slowly add an aqueous solution of sodium nitrite dropwise to the cooled mixture. Stir the reaction at 0°C for 15 minutes to form the diazonium salt.[27]

-

Bromination : Warm the reaction mixture to 60°C and stir for 15 minutes.[27]

-

Reaction Completion : Cool the mixture to room temperature and continue stirring for 1 hour.[27]

-

Extraction : Perform a liquid-liquid extraction using ethyl acetate.

-

Washing and Drying : Wash the separated organic phase with water, then dry it over anhydrous magnesium sulfate.[27]

-

Purification : Concentrate the organic phase under reduced pressure. Purify the resulting residue by column chromatography using an eluent of ethyl acetate/hexane (1:8 ratio) to yield the final product, this compound, as crystals.[27]

Visualization of Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. quora.com [quora.com]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. byjus.com [byjus.com]

- 4. youtube.com [youtube.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Bromine - Wikipedia [en.wikipedia.org]

- 12. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. byjus.com [byjus.com]

- 14. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 16. byjus.com [byjus.com]

- 17. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 19. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 20. google.com [google.com]

- 21. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 22. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 23. google.com [google.com]

- 24. princeton.edu [princeton.edu]

- 25. Oxygen - Wikipedia [en.wikipedia.org]

- 26. Oxygen, atomic [webbook.nist.gov]

- 27. This compound | 661463-13-4 [chemicalbook.com]

Hazards and safety precautions for 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene (CAS No. 661463-13-4) and structurally similar compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, all safety precautions and hazard information should be treated with the utmost caution, and a thorough risk assessment should be conducted before handling this chemical.

Introduction

This compound is a substituted nitrobenzene derivative. Due to the presence of nitro, bromo, and fluoro groups, this compound is expected to have hazardous properties and requires careful handling to minimize exposure and ensure laboratory safety. This guide provides a summary of the known and anticipated hazards, along with recommended safety precautions.

Hazard Identification and Classification

GHS Hazard Pictograms

Caption: Anticipated GHS pictograms for this compound.

Summary of Potential Hazards

| Hazard Class | Description |

| Acute Toxicity (Oral) | Based on related compounds, may be harmful if swallowed.[1] |

| Acute Toxicity (Dermal) | Based on related compounds, may be harmful in contact with skin.[1] |

| Acute Toxicity (Inhalation) | Based on related compounds, may be harmful if inhaled.[1] |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Serious Eye Damage/Irritation | May cause serious eye irritation. |

Physical and Chemical Properties

Limited data is available for the specific physical and chemical properties of this compound. The following table summarizes available information.

| Property | Value |

| CAS Number | 661463-13-4 |

| Molecular Formula | C₇H₅BrFNO₃ |

| Molecular Weight | 250.02 g/mol |

| Appearance | Information not available |

| Melting Point | Information not available |

| Boiling Point | Information not available |

| Solubility | Information not available |

Handling and Storage

Proper handling and storage are crucial to minimize risks.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, or vapors.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE).

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

Engineering Controls

-

Use of a certified chemical fume hood is strongly recommended for all handling procedures.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber). |

| Respiratory Protection | If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge. |

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |

Firefighting Measures and Accidental Release

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[2]

-

Firefighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors and prevent contact with skin and eyes.

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.

-

Containment and Cleanup: Carefully sweep up solid material, place it in a suitable, labeled container for disposal.

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) for this compound is currently available. The toxicological properties have not been fully investigated. Based on its structure, it should be handled with the assumption that it is toxic.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. Standard toxicological assays would be required to determine its specific hazard profile.

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of hazardous chemicals like this compound.

Caption: A generalized workflow for the safe handling of hazardous chemicals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its substituted benzene ring provides a versatile scaffold for further chemical modifications. This document provides a detailed two-step protocol for the synthesis of this compound, starting from 4-fluoro-2-methoxyaniline. The synthesis involves a diazotization-Sandmeyer reaction followed by a regioselective nitration.

The initial step is the conversion of the primary aromatic amine of 4-fluoro-2-methoxyaniline to a diazonium salt, which is then substituted with bromine using a Sandmeyer reaction.[1][2] This reaction is a well-established method for the introduction of a variety of functional groups onto an aromatic ring.[1] The subsequent step involves the nitration of the resulting 4-bromo-2-fluoro-1-methoxybenzene. A similar nitration of a substituted bromofluorotoluene has been reported to proceed with good yield using a mixture of potassium nitrate and concentrated sulfuric acid.[3]

This application note provides detailed experimental procedures, a summary of quantitative data, and a workflow diagram to facilitate the successful synthesis of this compound in a laboratory setting.

Synthetic Pathway

References

Experimental protocol for the nitration of 1-bromo-3-fluoro-2-methoxybenzene

An Application Note and Protocol for the Synthesis of 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene through Electrophilic Aromatic Substitution.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the nitration of 1-bromo-3-fluoro-2-methoxybenzene. The procedure details the necessary reagents, conditions, and purification methods to yield the target compound, 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene. This protocol is intended for use by qualified personnel in a controlled laboratory setting.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction widely employed in the synthesis of pharmaceuticals and other fine chemicals. The introduction of a nitro group onto an aromatic ring serves as a key step for further functional group transformations, such as reduction to an amine. This protocol describes the regioselective nitration of 1-bromo-3-fluoro-2-methoxybenzene using a standard mixture of concentrated nitric and sulfuric acids. The directing effects of the methoxy, bromo, and fluoro substituents are expected to favor the introduction of the nitro group at the C4 position.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the nitration of 1-bromo-3-fluoro-2-methoxybenzene based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactant | 1-bromo-3-fluoro-2-methoxybenzene |

| Product | 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene |

| Molecular Formula | C₇H₅BrFNO₃ |

| Molecular Weight | 250.02 g/mol |

| Typical Yield | 75-85% |

| Major Isomer | 4-nitro isomer |

| Melting Point | Not available |

Experimental Protocol

Materials:

-

1-bromo-3-fluoro-2-methoxybenzene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization or column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-bromo-3-fluoro-2-methoxybenzene (1.0 eq). Dissolve the starting material in dichloromethane (10 mL per gram of starting material).

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

-

Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the starting material via a dropping funnel over a period of 30-60 minutes. It is crucial to maintain the internal reaction temperature between 0-5 °C throughout the addition.[1][2]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully pour the reaction mixture over a beaker of crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene.

Experimental Workflow

Caption: Experimental workflow for the nitration of 1-bromo-3-fluoro-2-methoxybenzene.

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

The reaction is exothermic, and careful temperature control is essential to prevent runaway reactions.[1]

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block, featuring a unique substitution pattern of bromo, fluoro, methoxy, and nitro groups, is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The electron-withdrawing nature of the nitro and fluoro groups is expected to facilitate the oxidative addition step in the catalytic cycle, making it a reactive substrate for C-C bond formation.

Overview of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[1][2] The catalytic cycle, as illustrated below, consists of three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2][3]

Caption: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize typical conditions used for the Suzuki coupling of structurally related aryl bromides, providing a starting point for optimization.

Table 1: Recommended Catalysts and Ligands

| Catalyst System | Catalyst Loading (mol%) | Ligand | Notes |

| Pd(PPh₃)₄ | 1 - 5 | Triphenylphosphine (integrated) | A common and effective catalyst for a wide range of substrates. |

| Pd(OAc)₂ / SPhos | 1 - 3 | SPhos | Often provides higher yields and faster reaction times, especially for challenging substrates. |

| Pd(dppf)Cl₂ | 1 - 3 | dppf (integrated) | A robust catalyst with good functional group tolerance. |

| Pd₂(dba)₃ / XPhos | 1 - 3 | XPhos | Buchwald ligands like XPhos are highly effective for sterically hindered or electron-deficient substrates. |

Table 2: Common Bases and Solvents

| Base | Equivalents | Solvent System | Temperature (°C) |

| K₂CO₃ | 2 - 3 | 1,4-Dioxane / H₂O | 80 - 100 |

| Cs₂CO₃ | 2 - 3 | Toluene / H₂O | 80 - 110 |

| K₃PO₄ | 2 - 3 | 1,4-Dioxane / H₂O | 80 - 100 |

| Na₂CO₃ | 2 - 3 | DMF / H₂O | 90 - 120 |

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the reaction conditions may be necessary to achieve the highest yields for specific substrates.

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 1: General Procedure using Pd(PPh₃)₄

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Procedure using a Buchwald Ligand (e.g., XPhos)

-

Reaction Setup: In a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).

-

Seal the tube, and evacuate and backfill with argon three times.

-

Add degassed toluene (10 mL) via syringe.

-

Reaction: Heat the mixture in a preheated oil bath at 100 °C for 8-16 hours. Monitor the reaction by TLC or GC-MS.

-

Workup and Purification: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite, washing with diethyl ether. Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation: Expected Outcomes

While specific experimental data for the Suzuki coupling of this compound is not extensively reported in the literature, the following table provides hypothetical expected yields based on the reactivity of structurally similar compounds. These values should serve as a benchmark for optimization studies.

Table 3: Hypothetical Yields for Suzuki Coupling of this compound

| Arylboronic Acid | Substituent Type | Expected Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Phenylboronic acid | Neutral | 2-Fluoro-4-methoxy-5-nitro-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 75-85 |

| 4-Methoxyphenylboronic acid | Electron-donating | 2-Fluoro-4,4'-dimethoxy-5-nitro-1,1'-biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 80-90 |

| 4-Trifluoromethylphenylboronic acid | Electron-withdrawing | 2-Fluoro-4-methoxy-5-nitro-4'-(trifluoromethyl)-1,1'-biphenyl | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 10 | 85-95 |

| 2-Thiopheneboronic acid | Heteroaryl | 2-(5-Fluoro-4-methoxy-2-nitrophenyl)thiophene | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 100 | 18 | 70-80 |

Safety and Handling

-

This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

Reactions under pressure should be conducted behind a blast shield.

Conclusion

This compound is a valuable and reactive substrate for Suzuki-Miyaura cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and solvent, a wide variety of biaryl and heteroaryl compounds can be synthesized in good to excellent yields. The provided protocols and data serve as a robust starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to utilize this versatile building block in their research and development endeavors.

References

Application Notes: 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene as a Versatile Building Block for Checkpoint Kinase 1 (Chk1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is a key starting material for the synthesis of highly substituted aniline intermediates, which are pivotal in the development of potent and selective kinase inhibitors. This document provides detailed protocols for the utilization of this building block in the synthesis of a key intermediate, 4-fluoro-3-methoxyaniline, and its subsequent application in the generation of 3,5-disubstituted pyrazole-based Checkpoint Kinase 1 (Chk1) inhibitors, a promising class of anti-cancer agents.

Introduction

The strategic incorporation of fluorine and methoxy groups into aromatic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This compound offers a unique combination of reactive sites, making it a valuable precursor for complex molecular architectures. The bromine atom serves as a versatile handle for cross-coupling reactions or can be removed, while the nitro group can be readily reduced to an amine, providing a point for further derivatization. This application note focuses on its role in the synthesis of Chk1 inhibitors, which are of significant interest in oncology for their ability to sensitize cancer cells to traditional chemotherapies.

Core Application: Synthesis of Chk1 Inhibitors

The primary application of this compound in this context is its conversion to 4-fluoro-3-methoxyaniline. This aniline is a crucial intermediate for the construction of 3,5-disubstituted pyrazole cores found in a class of potent Chk1 inhibitors.

Signaling Pathway of Chk1 in Cancer Therapy

Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a critical role in the DNA damage response (DDR) pathway. In many cancer cells, particularly those with a mutated p53 tumor suppressor, the G1 checkpoint is defective, making them heavily reliant on the S and G2/M checkpoints, which are controlled by Chk1, for DNA repair and survival. Inhibition of Chk1 in these cancer cells abrogates these checkpoints, leading to an accumulation of DNA damage and ultimately, mitotic catastrophe and apoptosis, especially when combined with DNA-damaging chemotherapeutic agents.

Caption: Chk1 signaling pathway and the mechanism of Chk1 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-fluoro-3-methoxyaniline from this compound

This protocol details the reduction of the nitro group and the simultaneous hydrodehalogenation of the bromine atom.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium Carbonate (Na₂CO₃)

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen (H₂) gas

-

Ethyl acetate (EtOAc)

-

Celite

Procedure: [1]

-

Under an inert atmosphere, charge a hydrogenation pressure reactor with this compound (1.0 eq), methanol (approx. 8.5 mL per g of starting material), sodium carbonate (0.6 eq), and 10 wt. % Pd/C (approx. 0.43 g per g of starting material).

-

Pressurize the reactor with hydrogen gas to 5 bar.

-

Stir the resulting mixture at 50°C.

-

Monitor the reaction for completion (typically 8 hours).

-

After completion, cool the reactor and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and rinse the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Take up the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoro-3-methoxyaniline.

Caption: Synthesis of 4-fluoro-3-methoxyaniline.

Protocol 2: General Synthesis of a 3,5-Disubstituted Pyrazole Chk1 Inhibitor

This protocol outlines a general, plausible route for the synthesis of a 3,5-disubstituted pyrazole core, a common scaffold for Chk1 inhibitors, starting from 4-fluoro-3-methoxyaniline.

Step 2a: Diazotization and Sandmeyer Reaction

-

Dissolve 4-fluoro-3-methoxyaniline in an acidic aqueous solution (e.g., HBr).

-

Cool the solution to 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the diazonium salt solution to the CuBr solution to yield 4-bromo-1-fluoro-2-methoxybenzene.

Step 2b: Formylation

-

Subject 4-bromo-1-fluoro-2-methoxybenzene to a formylation reaction (e.g., Vilsmeier-Haack reaction with POCl₃ and DMF) to introduce a formyl group, yielding 5-bromo-2-fluoro-4-methoxybenzaldehyde.

Step 2c: Condensation and Cyclization

-

React the 5-bromo-2-fluoro-4-methoxybenzaldehyde with a substituted hydrazine (e.g., a heterocyclic hydrazine) to form a hydrazone.

-

The hydrazone can then undergo cyclization, often acid- or base-catalyzed, to form the pyrazole ring.

Step 2d: Further Functionalization

-

The resulting pyrazole can be further functionalized. For example, the bromine atom can be used in a Suzuki or Buchwald-Hartwig coupling reaction to introduce various substituents at the 5-position of the pyrazole ring, leading to the final Chk1 inhibitor.

Quantitative Data: Biological Activity of a Representative Chk1 Inhibitor

While a direct synthesis of a named Chk1 inhibitor from this compound with its corresponding biological data is not explicitly detailed in a single publication, the Japanese patent JP6794609B2 describes 3,5-disubstituted pyrazoles with a similar 4-fluoro-3-methoxyphenyl moiety as potent Chk1 inhibitors. The general structure and the reported potency range are presented below.

| Compound Class | Target | IC₅₀ Range |

| 3,5-Disubstituted Pyrazoles | Chk1 Kinase | Potent Inhibition (specific values not translated) |

Data inferred from the abstract of patent JP6794609B2.

For a more concrete example, the structurally related Chk1 inhibitor MU380, which features a pyrazole core, has been reported with the following activity:

| Compound | Target | IC₅₀ (nM) |

| MU380 | Chk1 Kinase | 2 |

Data for MU380, a potent Chk1 inhibitor with a pyrazole core.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated through the efficient synthesis of the key intermediate 4-fluoro-3-methoxyaniline, a precursor for a promising class of 3,5-disubstituted pyrazole-based Chk1 inhibitors. The protocols and data presented herein provide a solid foundation for researchers engaged in the design and synthesis of novel kinase inhibitors for cancer therapy. The strategic use of this building block allows for the creation of complex and highly functionalized molecules with potential for significant therapeutic impact.

References

The Role of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene in the Development of Checkpoint Kinase 1 (Chk1) Inhibitors

Abstract